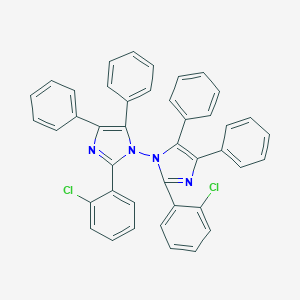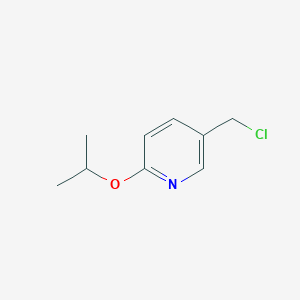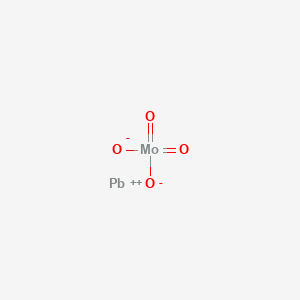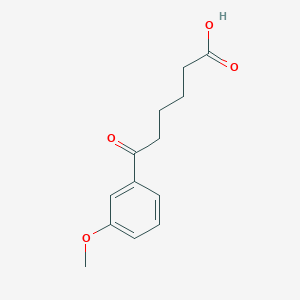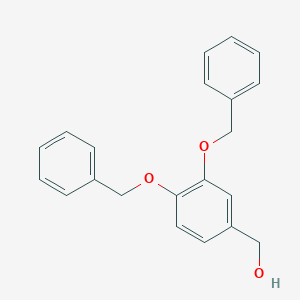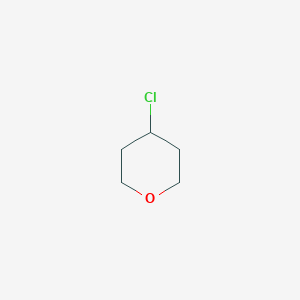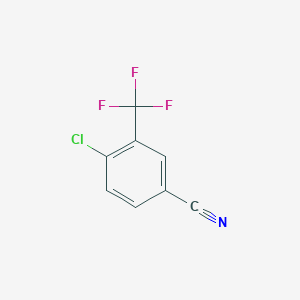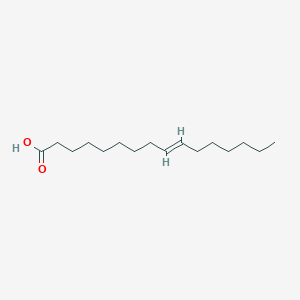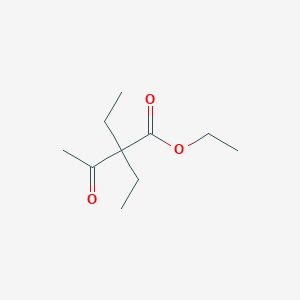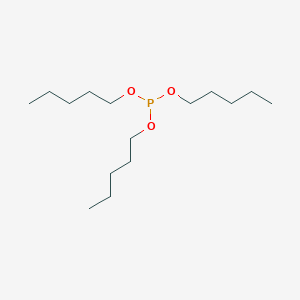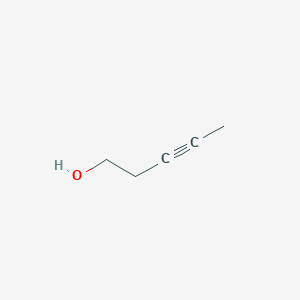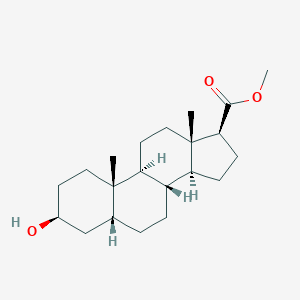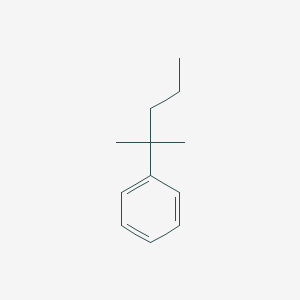
(1,1-Dimethylbutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dimethylbutyl)benzene is an organic compound that belongs to the family of alkylbenzenes. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform. This compound is widely used in the chemical industry as a solvent, intermediate, and raw material for the production of various chemicals.
Wirkmechanismus
The mechanism of action of (1,1-Dimethylbutyl)benzene is not well understood. However, it is believed to act as a nonpolar solvent that can dissolve nonpolar substances such as lipids and hydrophobic molecules. It can also interact with proteins, nucleic acids, and other biomolecules through hydrophobic interactions and van der Waals forces.
Biochemische Und Physiologische Effekte
(1,1-Dimethylbutyl)benzene has been shown to have various biochemical and physiological effects. It can induce cytochrome P450 enzymes in the liver, which can lead to the metabolism of other drugs and chemicals. It can also cause oxidative stress and DNA damage in cells, which can lead to cell death and tissue damage. Moreover, (1,1-Dimethylbutyl)benzene has been shown to have neurotoxic effects, including the disruption of neurotransmitter systems and the induction of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(1,1-Dimethylbutyl)benzene has several advantages as a solvent for lab experiments. It is nonpolar, which makes it suitable for dissolving nonpolar compounds such as lipids and hydrophobic molecules. It is also relatively inert and stable, which makes it suitable for reactions that require high temperatures or long reaction times. However, (1,1-Dimethylbutyl)benzene has some limitations. It is toxic and can cause health hazards if not handled properly. It is also not suitable for reactions that require polar solvents or for the extraction of polar compounds.
Zukünftige Richtungen
There are several future directions for the research on (1,1-Dimethylbutyl)benzene. One direction is to study its interaction with biomolecules such as proteins and nucleic acids in more detail. Another direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, the use of (1,1-Dimethylbutyl)benzene as a solvent and reaction medium in green chemistry and sustainable chemistry is an area of growing interest. Finally, the development of safer and more efficient methods for the synthesis of (1,1-Dimethylbutyl)benzene is also an area of research that needs further attention.
Conclusion
In conclusion, (1,1-Dimethylbutyl)benzene is an important organic compound that has various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
(1,1-Dimethylbutyl)benzene can be synthesized by the Friedel-Crafts alkylation of benzene with 2,3-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60°C and yields (1,1-Dimethylbutyl)benzene as the main product. The purity of the product can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
(1,1-Dimethylbutyl)benzene has various scientific research applications. It is used as a solvent for the extraction and purification of natural products such as essential oils, terpenoids, and alkaloids. It is also used as a reaction medium for the synthesis of organic compounds such as esters, ethers, and ketones. Moreover, (1,1-Dimethylbutyl)benzene has been used as a model compound for the study of the thermodynamic and kinetic properties of alkylbenzenes in supercritical fluids.
Eigenschaften
CAS-Nummer |
1985-57-5 |
|---|---|
Produktname |
(1,1-Dimethylbutyl)benzene |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
2-methylpentan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-4-10-12(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
PIUUDKDOAUICQP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCC(C)(C)C1=CC=CC=C1 |
Siedepunkt |
205.5 °C |
Andere CAS-Nummern |
1985-57-5 |
Synonyme |
(1,1-dimethylbutyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



